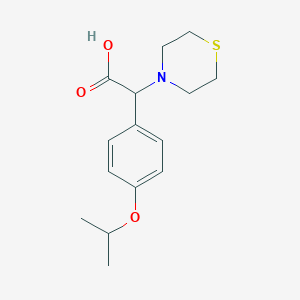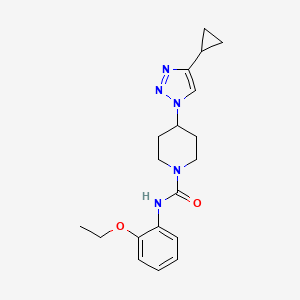
2-(1-benzothien-7-yl)pyridin-4-amine
Übersicht
Beschreibung
2-(1-benzothien-7-yl)pyridin-4-amine, also known as BTA-1, is a chemical compound that has been studied for its potential therapeutic applications in various diseases. BTA-1 belongs to the class of benzothiophene derivatives and has been found to possess anti-inflammatory, anti-cancer, and neuroprotective properties.
Wissenschaftliche Forschungsanwendungen
2-(1-benzothien-7-yl)pyridin-4-amine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and inflammation. In cancer research, this compound has been found to inhibit the growth of various cancer cells, including breast, colon, and lung cancer cells. In neurodegenerative disease research, this compound has been found to protect neurons from damage and improve cognitive function in animal models of Alzheimer's disease. In inflammation research, this compound has been found to reduce inflammation and improve symptoms in animal models of rheumatoid arthritis.
Wirkmechanismus
The exact mechanism of action of 2-(1-benzothien-7-yl)pyridin-4-amine is not fully understood, but it is believed to act by inhibiting various signaling pathways involved in cancer growth, inflammation, and neurodegeneration. This compound has been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer growth. This compound has also been found to inhibit the JAK/STAT signaling pathway, which is involved in inflammation and neurodegeneration.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including reducing inflammation, inhibiting cancer growth, and protecting neurons from damage. This compound has been found to reduce the production of inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. This compound has also been found to inhibit the growth of various cancer cells by inducing cell cycle arrest and apoptosis. In addition, this compound has been found to protect neurons from damage by reducing oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(1-benzothien-7-yl)pyridin-4-amine in lab experiments is its potent anti-inflammatory, anti-cancer, and neuroprotective properties. This compound has been found to be effective in various animal models of diseases, making it a promising therapeutic candidate. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for 2-(1-benzothien-7-yl)pyridin-4-amine research, including:
1. Investigating the potential of this compound as a therapeutic agent for other diseases, such as cardiovascular disease and diabetes.
2. Developing more efficient synthesis methods for this compound to improve its solubility and bioavailability.
3. Investigating the potential of this compound as a drug delivery system for other therapeutic agents.
4. Studying the long-term safety and efficacy of this compound in human clinical trials.
5. Investigating the potential of this compound as a diagnostic tool for cancer and neurodegenerative diseases.
In conclusion, this compound is a promising chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. Its anti-inflammatory, anti-cancer, and neuroprotective properties make it a promising therapeutic candidate for further research. However, more studies are needed to fully understand its mechanism of action and long-term safety and efficacy in human clinical trials.
Eigenschaften
IUPAC Name |
2-(1-benzothiophen-7-yl)pyridin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2S/c14-10-4-6-15-12(8-10)11-3-1-2-9-5-7-16-13(9)11/h1-8H,(H2,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOQZSJWXQLANLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C3=NC=CC(=C3)N)SC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N-methyl-3-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B4260393.png)

![4-(3-{[1-(1,3-thiazol-4-ylcarbonyl)-4-piperidinyl]oxy}benzoyl)morpholine](/img/structure/B4260406.png)
![1-[4-(dimethylamino)-5-methyl-2-pyrimidinyl]-4-piperidinol](/img/structure/B4260413.png)
![8-[(5-chloro-2-thienyl)sulfonyl]-2-methyltetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B4260416.png)


![1-(1-isopropyl-1H-pyrazol-4-yl)-N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylmethanamine](/img/structure/B4260432.png)
![3-(1-piperidinylcarbonyl)-6-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B4260437.png)
![2-cyclohexyl-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-1,3-benzoxazole-6-carboxamide](/img/structure/B4260448.png)
![2-methyl-N-{1-[1-(3-methyl-2-butenoyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4260463.png)
![(2R*,6R*)-2-allyl-6-methyl-1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-1,2,3,6-tetrahydropyridine](/img/structure/B4260481.png)
![1-[(2E)-3-(2-furyl)-2-propen-1-yl]-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B4260488.png)
![N-(1-{1-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-N'-(2-methoxyphenyl)urea](/img/structure/B4260493.png)
